![molecular formula C23H24ClN7 B2557760 6-(4-benzylpiperazin-1-yl)-N-(3-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 878064-52-9](/img/structure/B2557760.png)
6-(4-benzylpiperazin-1-yl)-N-(3-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
6-(4-benzylpiperazin-1-yl)-N-(3-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C23H24ClN7 and its molecular weight is 433.94. The purity is usually 95%.
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Biological Activity
6-(4-benzylpiperazin-1-yl)-N-(3-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of interest due to its potential therapeutic applications, particularly in the fields of neuropharmacology and oncology. This article reviews the biological activities associated with this compound, focusing on its interactions with various biological targets and its implications for drug development.
The compound has the following chemical characteristics:
- Molecular Formula : C24H26ClN7O
- Molecular Weight : 463.96 g/mol
- CAS Number : 878063-77-5
Research indicates that compounds similar to this compound may interact with dopamine receptors, specifically the D(4) receptor subtype. High affinity and selectivity for these receptors suggest a potential role in treating conditions such as schizophrenia and other neuropsychiatric disorders .
Neuropharmacological Effects
The compound's structure suggests it may exhibit significant neuropharmacological effects. Studies have shown that derivatives of benzylpiperazine can inhibit human acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's. The inhibition of AChE can lead to increased levels of acetylcholine, enhancing cholinergic neurotransmission .
Anticancer Properties
There is a growing body of evidence supporting the anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives. These compounds have been shown to inhibit Polo-like kinase 4 (PLK4), which plays a critical role in cell division and has been implicated in cancer progression. Inhibition of PLK4 can lead to cell cycle arrest and apoptosis in cancer cells, making this compound a candidate for cancer therapy .
Study 1: Dopamine Receptor Interaction
A study evaluating the interaction of 6-(4-benzylpiperazin-1-yl) derivatives with dopamine receptors found that certain modifications enhanced selectivity for the D(4) receptor. The compound demonstrated significant inhibition of dopamine-induced signaling pathways, indicating its potential as a therapeutic agent for disorders involving dopaminergic dysregulation .
Study 2: Acetylcholinesterase Inhibition
In vitro studies assessed the efficacy of various piperazine derivatives, including those similar to our compound, in inhibiting AChE. Results indicated that these compounds could effectively bind to both the peripheral anionic site and the catalytic site of AChE, suggesting a dual mechanism of action that could be beneficial in treating Alzheimer's disease .
Data Tables
Property | Value |
---|---|
Molecular Formula | C24H26ClN7O |
Molecular Weight | 463.96 g/mol |
CAS Number | 878063-77-5 |
AChE Inhibition IC50 | (Data not specified) |
D(4) Receptor Affinity | High |
Scientific Research Applications
Pharmacological Applications
Anti-inflammatory Activity
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit anti-inflammatory properties. Studies have shown that compounds similar to 6-(4-benzylpiperazin-1-yl)-N-(3-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can reduce edema in animal models, suggesting potential use as anti-inflammatory agents .
Antitumor Activity
The compound's structure is analogous to known antitumor agents. Preliminary studies indicate that pyrazolo[3,4-d]pyrimidines may inhibit tumor growth by interfering with cellular proliferation pathways . Further investigations are needed to elucidate the specific mechanisms involved.
Antimicrobial Properties
Recent studies have evaluated the antimicrobial effects of related compounds against various bacterial strains. The presence of the piperazine moiety is believed to enhance the antimicrobial activity, making these compounds candidates for further development .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound can effectively interact with enzymes involved in inflammatory responses and tumor progression .
Case Studies
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Anti-inflammatory Screening
A series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated for anti-inflammatory activity using carrageenan-induced edema models. The results indicated that several derivatives exhibited significant reduction in inflammation compared to standard drugs like Diclofenac . -
Antitumor Efficacy Assessment
In vitro studies demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine could inhibit cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. Such findings support the potential application of these compounds in cancer therapy .
Properties
IUPAC Name |
6-(4-benzylpiperazin-1-yl)-N-(3-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN7/c1-29-22-20(15-25-29)21(26-19-9-5-8-18(24)14-19)27-23(28-22)31-12-10-30(11-13-31)16-17-6-3-2-4-7-17/h2-9,14-15H,10-13,16H2,1H3,(H,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDRJRMZPPGEPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC(=CC=C3)Cl)N4CCN(CC4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.